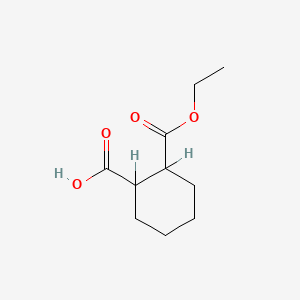![molecular formula C13H19IO8 B1633283 [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate CAS No. 7511-38-8](/img/structure/B1633283.png)
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate
Vue d'ensemble
Description
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy, iodomethyl, and methoxy groups.
Méthodes De Préparation
The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves several steps, typically starting with the appropriate oxan precursor. The synthetic route generally includes:
Acetylation: Introduction of acetoxy groups through acetylation reactions.
Iodomethylation: Incorporation of the iodomethyl group using reagents like iodomethane.
Methoxylation: Addition of the methoxy group using methanol in the presence of a catalyst.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield deiodinated products.
Hydrolysis: The acetoxy groups can be hydrolyzed to form hydroxyl derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The acetoxy and iodomethyl groups are particularly reactive, allowing the compound to participate in various biochemical pathways. These interactions can lead to modifications in molecular structures, influencing biological activities and therapeutic effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate stands out due to its unique combination of functional groups. Similar compounds include:
[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
[4,5-Diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate: Contains a chloromethyl group instead of an iodomethyl group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the halogen substituent.
Propriétés
IUPAC Name |
[4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINNAVZJINYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285894 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-38-8, 6304-96-7 | |
| Record name | NSC51248 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1633200.png)






![5,7-Diethyl-2-(3-nitro-phenyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B1633230.png)






